Minoxidil-d10

Mass Spectrometry Internal Standard Isotopic Interference

Accurate Minoxidil quantification in plasma/tissue requires a co-eluting internal standard that avoids ion suppression. Unlabeled Minoxidil co-elutes, skewing results. Minoxidil-d10 resolves this with a 10-atom deuterium label (Δm/z ≈ 10), eliminating isotopic interference. Supplied as a fully characterized analytical standard with ≥99 atom % 2H isotopic purity. Validated in UHPLC-MS/MS methods (CV <10%, accuracy 89-105%) for regulatory bioequivalence studies. Stable for 3 years under recommended storage. For use in ANDA method validation, QC, and pharmacokinetic studies.

Molecular Formula C9H15N5O
Molecular Weight 219.31 g/mol
Cat. No. B561990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinoxidil-d10
Synonyms6-(1-Piperidinyl-d10)-2,4-pyrimidinediamine 3-Oxide;  2,4-Diamino-6-(piperidino-d10)_x000B_pyrimidine 3-N-Oxide;  Alopexil-d10;  Alostil-d10;  Loniten-d10;  Lonolox-d10;  Minoximen-d10;  Mintop-d10;  Rogaine-d10;  Tricoxidil-d10;  U 10858-d10; 
Molecular FormulaC9H15N5O
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=N)N(C(=C2)N)O
InChIInChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2/i1D2,2D2,3D2,4D2,5D2
InChIKeyZIMGGGWCDYVHOY-YXALHFAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d10)A crystalline solid

Minoxidil-d10 Procurement Guide: Analytical Standard for Quantification of Minoxidil in Bioanalytical and Pharmaceutical Applications


Minoxidil-d10 is a stable isotope-labeled analog of the vasodilator and hair growth stimulant Minoxidil, specifically deuterated on the piperidine ring with ten deuterium atoms. This structural modification confers a significant mass difference from the parent compound, making it an ideal internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . As a fully characterized analytical standard, Minoxidil-d10 is supplied with detailed characterization data compliant with regulatory guidelines and is intended for use in method development, method validation, quality control, and pharmacokinetic studies [1].

Why Unlabeled Minoxidil or Other Analogs Cannot Replace Minoxidil-d10 as an Internal Standard in Quantitative LC-MS Workflows


In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects, sample preparation variability, and instrument fluctuations. Unlabeled Minoxidil cannot be used as an internal standard because it co-elutes with the target analyte and cannot be differentiated by the mass spectrometer, leading to inaccurate quantification. While other deuterated analogs like Minoxidil-d7 may be available, the 10-atom deuteration of Minoxidil-d10 provides a larger mass shift (Δm/z ≈ 10) that minimizes potential isotopic interference from naturally occurring 13C and 15N isotopes of the analyte, thereby improving assay sensitivity and specificity [1].

Minoxidil-d10 Product-Specific Quantitative Evidence Guide


Superior Mass Spectrometric Differentiation of Minoxidil-d10 vs. Unlabeled Minoxidil and Minoxidil-d7

Minoxidil-d10, with its 10 deuterium atoms on the piperidine ring, provides a +10 Da mass shift relative to unlabeled Minoxidil. This is a critical advantage for LC-MS/MS applications as it ensures the internal standard signal (m/z 220.267 → 169.089) is completely resolved from the analyte (m/z 210.152 → 163.965) and from any potential interference from naturally occurring 13C isotopes of the analyte [1]. In contrast, a Minoxidil-d7 analog, with only 7 deuterium atoms, would have a +7 Da mass shift. This smaller mass difference may result in the internal standard's isotopic envelope overlapping with the [M+1] or [M+2] isotopic peaks of the analyte, potentially causing signal interference and reduced assay accuracy, especially at low analyte concentrations.

Mass Spectrometry Internal Standard Isotopic Interference

Demonstrated Bioanalytical Method Performance Using Minoxidil-d10 in Validated UHPLC-MS/MS Assay

A validated UHPLC-MS/MS method for the quantification of Minoxidil in human plasma utilized Minoxidil-d10 as the internal standard. The method demonstrated excellent linearity over a concentration range of 1.280 to 151.075 ng/mL. Inter- and intra-day precision (CV%) ranged from 5.42% to 9.27% and 2.55% to 9.42%, respectively. Corresponding accuracy ranged from 89.2% to 98.9% for inter-day and 102% to 105% for intra-day measurements [1]. This performance, achieved with Minoxidil-d10 as the internal standard, meets the rigorous acceptance criteria of the USFDA guidelines for bioanalytical method validation.

Bioanalysis Method Validation Pharmacokinetics Precision Accuracy

High Isotopic Enrichment (99% 2H) Ensures Minimal Cross-Talk and Assay Interference

Commercial specifications for Minoxidil-d10 from multiple reputable vendors indicate a high isotopic enrichment of ≥99 atom % 2H (deuterium) . This high level of enrichment ensures that the internal standard is predominantly the fully deuterated d10 species, with minimal contamination from lower deuterated forms (e.g., d9, d8). In contrast, lower enrichment specifications for a comparator, such as a theoretical Minoxidil-d7 with 98% enrichment, would lead to a more complex isotopic envelope and a higher proportion of 'cross-talk' signal that overlaps with the analyte's mass window, potentially compromising quantification accuracy.

Isotopic Enrichment Purity Mass Spectrometry Internal Standard

Proven Long-Term Stability of Minoxidil-d10 Supports Multi-Year Study Continuity and Reduces Requalification Burden

Minoxidil-d10 is reported to be stable for at least 3 years when stored under recommended conditions (e.g., at room temperature or -20°C, depending on vendor) . This documented long-term stability is a critical differentiator for procurement, as it ensures the internal standard can be used across the entire duration of a multi-year pharmacokinetic study or for consistent quality control testing over an extended product lifecycle. In contrast, many unlabeled analogs or less rigorously characterized compounds lack such long-term stability data, requiring more frequent repurchasing, re-characterization, and validation, which introduces additional cost and potential variability.

Stability Storage Quality Control Long-Term Studies

Optimal Research and Industrial Application Scenarios for Minoxidil-d10


Regulated Bioequivalence (BE) and Pharmacokinetic (PK) Studies

Minoxidil-d10 is the preferred internal standard for quantifying Minoxidil in human plasma for pivotal bioequivalence and pharmacokinetic studies submitted to regulatory agencies such as the USFDA. Its use in a validated UHPLC-MS/MS method, as demonstrated in a published study [1], ensures the required precision and accuracy (inter- and intra-day precision <10% CV, accuracy within 89-105%) for regulatory-compliant data generation.

Analytical Method Development and Validation (AMV) for ANDA Submissions

Minoxidil-d10 is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for use in analytical method development, method validation, and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) or during commercial production of Minoxidil [2].

High-Sensitivity LC-MS/MS Quantification in Complex Matrices

For laboratories analyzing Minoxidil in complex matrices such as human plasma or tissue homogenates, the 10 Da mass shift and high isotopic purity (≥99 atom % 2H) of Minoxidil-d10 provide a robust analytical advantage. It minimizes matrix effects and isotopic interference, enabling accurate quantification over a wide linear range (1.280-151.075 ng/mL) and achieving the sensitivity required for low-concentration samples [1].

Long-Term Toxicology and Hair Analysis Studies

The documented 3-year stability of Minoxidil-d10 under recommended storage conditions makes it a reliable internal standard for long-term studies, including forensic toxicology and hair analysis programs where consistent quantification over extended periods is essential . This reduces the need for mid-study requalification of the internal standard, saving time and resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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